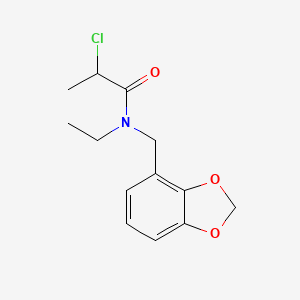

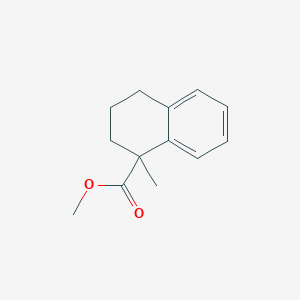

![molecular formula C16H12N6O3 B2422320 N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 1904025-50-8](/img/structure/B2422320.png)

N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

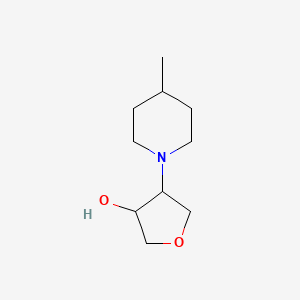

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Synthesis Analysis

Several novel N-(2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides were prepared by acyl coupling of 2-aminobenzophenones with α-(benzotriazol-1-yl)-N-acylglycines followed by displacement of the benzotriazole ring with ammonia and cyclization of the resulting monoacyl aminals .Molecular Structure Analysis

The optimization of indole-based EZH2 inhibitor series led to the identification of a highly potent and selective inhibitor of EZH2 . The co-crystal structure of the inhibitor series bound to the human PRC2 complex was disclosed .Chemical Reactions Analysis

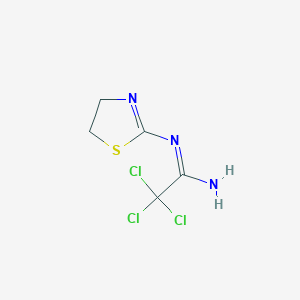

The hit rate (45%) was high with 13 compounds inhibiting GPa (between 33% at 4.40 mM and an IC 50 of 1.92 μM) . SAR analysis of these compounds revealed sensitivity of GPa to the length of the 2-oxo-1,2-dihydro pyridin-3-yl amide derivative and a preference for inclusion of a 3,4-dichlorobenzyl moiety .Physical And Chemical Properties Analysis

A new series of lactam-derived EZH2 inhibitors was designed via ligand-based and physicochemical-property-based strategies to address metabolic stability and thermodynamic solubility issues associated with previous lead compound . The new inhibitors incorporated an sp3 hybridized carbon atom at the 7-position of the lactam moiety present in lead compound as a replacement for a dimethylisoxazole group . This transformation enabled optimization of the physicochemical properties and potency compared to compound .科学的研究の応用

Drug Precursors and Ligands

The compound’s structure suggests potential as a drug precursor or ligand. Researchers have explored its interactions with biological targets, including enzymes and receptors. For instance, the 2-oxo-1,2-dihydropyridine-3-carboxamide moiety serves as a structural unit in formyl peptide receptor agonists used for treating rheumatoid arthritis, adenosine A2B receptor antagonists, and inhibitors of monopolar spindle 1 (MPS1) and Aurora kinase . These applications highlight its versatility in drug development.

Antiproliferative Activity

Studies have evaluated related 2-oxo-1,2-dihydropyridine derivatives for their antiproliferative effects. While specific data on this compound are limited, related analogs have demonstrated promising activity against cancer cells . Researchers could explore its potential as an antitumor agent.

Anti-Inflammatory and Analgesic Properties

Structurally related compounds have shown anti-inflammatory and analgesic activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited such effects . Investigating this compound’s pharmacological profile could reveal similar benefits.

O-Benzylation Reactions

Zinc-mediated selective O-benzylation of 2-oxo-1,2-dihydropyridines has been achieved using substituted benzyl halides. This reaction opens up synthetic pathways for modifying the compound, potentially leading to novel derivatives with tailored properties .

作用機序

Polycomb repressive complex 2 (PRC2) has been shown to play a major role in transcriptional silencing in part by installing methylation marks on lysine 27 of histone 3 . Dysregulation of PRC2 function correlates with certain malignancies and poor prognosis . EZH2 is the catalytic engine of the PRC2 complex and thus represents a key candidate oncology target for pharmacological intervention .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6O3/c23-15(9-3-4-11-12(6-9)20-8-19-11)18-7-13-21-14(22-25-13)10-2-1-5-17-16(10)24/h1-6,8H,7H2,(H,17,24)(H,18,23)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOWMKHONURAKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)N=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2422242.png)

![3-[(3-chlorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2422255.png)

![N-[(1,2,2-Trimethylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2422256.png)

![N-[4-(difluoromethylsulfanyl)phenyl]-2-(3-phenoxyphenoxy)acetamide](/img/structure/B2422260.png)